molecular formula C17H15FN2O2S2 B3471601 1-(4-fluoro-3-methylphenyl)-2-((4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)ethanone

1-(4-fluoro-3-methylphenyl)-2-((4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)ethanone

Cat. No.: B3471601
M. Wt: 362.4 g/mol
InChI Key: WORVUAXSEBCCJL-UHFFFAOYSA-N
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Description

The compound 1-(4-fluoro-3-methylphenyl)-2-((4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)ethanone features a thieno[2,3-d]pyrimidine core substituted with hydroxy (C4), methyl (C5 and C6), and thioether-linked ethanone moieties. The ethanone group is further substituted with a 4-fluoro-3-methylphenyl ring. Key attributes include:

  • Molecular formula: Likely C₁₈H₁₆FN₃O₂S₂ (estimated based on structural analogues).
  • Key functional groups: Hydroxy (enhances hydrogen bonding), thioether (influences metabolic stability), and fluorinated aryl (modulates lipophilicity and target binding) .

Properties

IUPAC Name

2-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2S2/c1-8-6-11(4-5-12(8)18)13(21)7-23-17-19-15(22)14-9(2)10(3)24-16(14)20-17/h4-6H,7H2,1-3H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORVUAXSEBCCJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Thieno[2,3-d]pyrimidine Derivatives

Compound 1 : 2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(4-fluorophenyl)ethanone ()
  • Structural differences : Lacks the C4 hydroxy and C3 methyl groups on the aryl ring.
  • 4-fluoro-3-methylphenyl) decreases steric bulk. Molecular weight: 332.41 g/mol .
Compound 2 : 3-Ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one ()
  • Structural differences: Features a saturated 3H,4H-thienopyrimidine ring with an ethyl substituent at N3.
  • Implications : Ring saturation may enhance conformational rigidity, while the ethyl group increases lipophilicity. Molecular weight: ~404.47 g/mol (estimated) .
Compound 3 : 2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine ()
  • Structural differences : Chlorine substituents at C2 and C4 instead of hydroxy and thioether groups.

Heterocyclic Modifications

Compound 4 : 1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-fluorophenyl)thio]ethanone ()
  • Structural differences: Replaces thienopyrimidine with an imidazo[1,2-a]pyridine core.
Compound 5 : 3-(Furan-2-ylmethyl)-5,6-dimethyl-2-[(3-methylbenzyl)sulfanyl]thieno[2,3-d]pyrimidin-4-one ()
  • Structural differences : Incorporates a furan-methyl group at C3 and a 3-methylbenzylthio moiety.
  • Implications : Furan enhances hydrophilicity, while the benzyl group increases steric hindrance .

Physicochemical and Pharmacokinetic Trends

Property Target Compound Compound 1 Compound 2 Compound 3
Molecular Weight (g/mol) ~390 (estimated) 332.41 ~404.47 249.17
LogP ~3.5 (predicted) 3.1 3.8 2.9
Hydrogen Bond Donors 1 (hydroxy) 0 0 0
Key Substituents 4-OH, 5,6-diMe, 4-F-3-Me 5,6-diMe, 4-F 3-Et, 5,6-diMe 2,4-diCl, 5,6-diMe
  • Fluorine and Methyl Synergy : The 4-fluoro-3-methylphenyl group balances lipophilicity and steric effects compared to simpler 4-fluorophenyl analogues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-fluoro-3-methylphenyl)-2-((4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)ethanone
Reactant of Route 2
1-(4-fluoro-3-methylphenyl)-2-((4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)ethanone

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